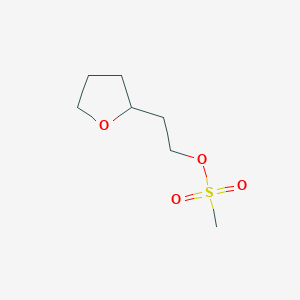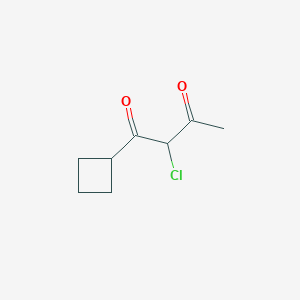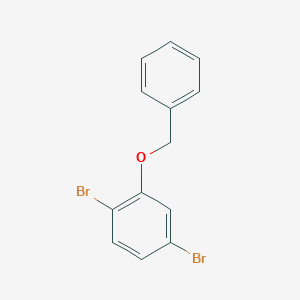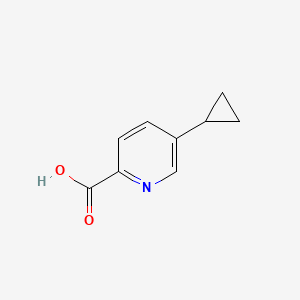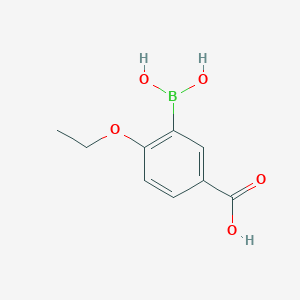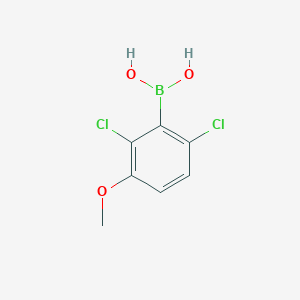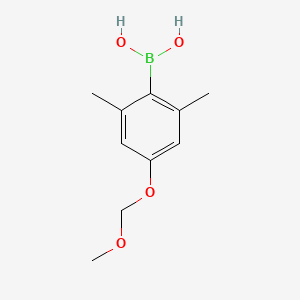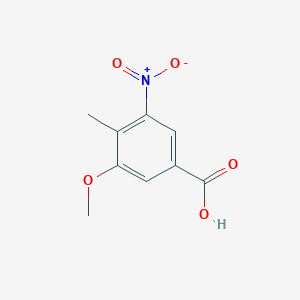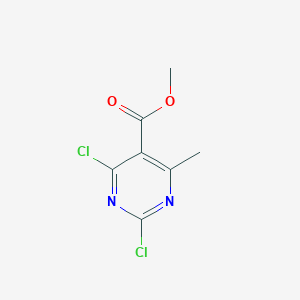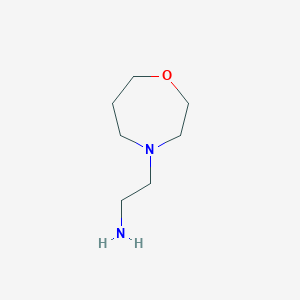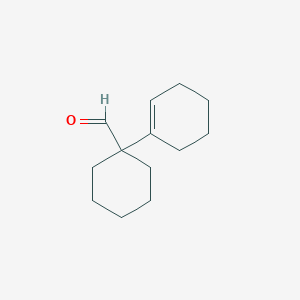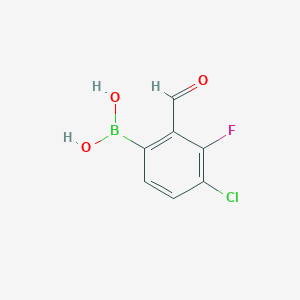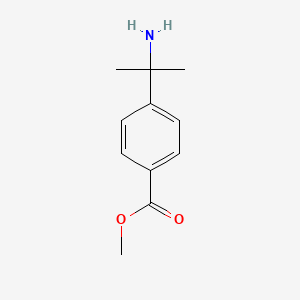![molecular formula C10H11ClN4OS2 B1426568 4-(5-Chloro-2-(methylthio)thiazolo[4,5-d]pyrimidin-7-yl)morpholine CAS No. 1137279-00-5](/img/structure/B1426568.png)
4-(5-Chloro-2-(methylthio)thiazolo[4,5-d]pyrimidin-7-yl)morpholine
Overview
Description
This compound is a derivative of thiazolo[4,5-d]pyrimidine . It is used as a building block in medicinal chemistry synthesis . The compound has a linear formula of C9 H9 Cl N4 O S .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of 4-amino-5-bromo-2-chloro-6-methylpyrimidine with carbon disulfide in the presence of KOH in DMF . This yields 5-chloro-7-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione, which can then be alkylated at the sulfur atom with various alkyl halides in the presence of EtN3 in acetonitrile to give alkylthio derivatives .Molecular Structure Analysis
The molecular structure of this compound includes a thiazolo[4,5-d]pyrimidine core, which is a fused ring system containing a thiazole ring and a pyrimidine ring . The compound also contains a morpholine ring, a sulfur atom, and a chlorine atom .Scientific Research Applications
Synthesis and Biological Activity
4-(5-Chloro-2-(methylthio)thiazolo[4,5-d]pyrimidin-7-yl)morpholine and its derivatives have been extensively studied for their synthesis and biological activities. A key focus has been on their potential as antimicrobial agents. For instance, the synthesis of thiazolo[4,5-d]pyrimidine derivatives has shown some compounds to be more active against Candida albicans than E. coli and P. aeruginosa, though all were inactive against S. aureus (Habib et al., 2007). Similarly, another study synthesized derivatives that displayed preliminary antibacterial evaluation (Rahimizadeh et al., 2011).
Antiproliferative and Apoptosis-Inducing Activity
These compounds have also been explored for their antiproliferative and apoptosis-inducing activities. A study reported the synthesis of thiazolo[5,4-d]pyrimidines and tested them for antiproliferative activity in various cancer cell lines, with some compounds showing promising results (Singh et al., 2013).
Application in PET Imaging for Parkinson's Disease
In the field of neurology, particularly Parkinson's disease, derivatives of this compound have been synthesized for use in PET imaging. For example, one study involved the synthesis of HG-10-102-01, a compound designed for imaging the LRRK2 enzyme in Parkinson's disease (Wang et al., 2017).
Corrosion Inhibition
Apart from medical applications, these compounds have been studied for their effectiveness in corrosion inhibition. A particular study highlighted the use of a derivative as a corrosion inhibitor for mild steel in sulfuric acid solution (Mohajernia et al., 2013).
Miscellaneous Applications
Other studies have focused on varied applications such as the synthesis of novel heterocyclic systems with potential fluorescence characteristics (Ebrahimpour et al., 2017) and the creation of compounds with potential anti-HIV, anticancer, and antimicrobial activities (Habib et al., 1996).
properties
IUPAC Name |
4-(5-chloro-2-methylsulfanyl-[1,3]thiazolo[4,5-d]pyrimidin-7-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN4OS2/c1-17-10-13-7-6(18-10)8(14-9(11)12-7)15-2-4-16-5-3-15/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGPQRCRYLBUXJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C(=NC(=N2)Cl)N3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN4OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Chloro-2-(methylthio)thiazolo[4,5-d]pyrimidin-7-yl)morpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Carbamic acid, N-[(1S)-1-[2-(cyclopropylamino)-1-hydroxy-2-oxoethyl]butyl]-, 1,1-dimethylethyl ester](/img/structure/B1426485.png)
